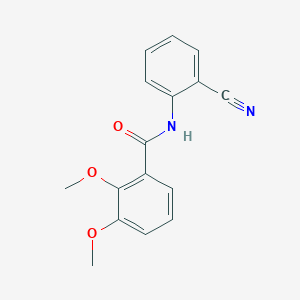

N-(2-cyanophenyl)-2,3-dimethoxybenzamide

Description

N-(2-cyanophenyl)-2,3-dimethoxybenzamide is a benzamide derivative characterized by a 2,3-dimethoxy-substituted benzoyl group and a 2-cyanophenylamine moiety. The compound’s structural framework includes electron-donating methoxy groups and an electron-withdrawing cyano group, which collectively influence its physicochemical and biological properties.

Properties

IUPAC Name |

N-(2-cyanophenyl)-2,3-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3/c1-20-14-9-5-7-12(15(14)21-2)16(19)18-13-8-4-3-6-11(13)10-17/h3-9H,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTEJSJMFOKNPHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)NC2=CC=CC=C2C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-cyanophenyl)-2,3-dimethoxybenzamide typically involves the reaction of 2,3-dimethoxybenzoic acid with 2-cyanophenylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of N-(2-cyanophenyl)-2,3-dimethoxybenzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: N-(2-cyanophenyl)-2,3-dimethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed:

Oxidation: Formation of 2,3-dimethoxybenzoic acid derivatives.

Reduction: Formation of N-(2-aminophenyl)-2,3-dimethoxybenzamide.

Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(2-cyanophenyl)-2,3-dimethoxybenzamide is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of heterocyclic compounds and other functionalized benzamides .

Biology: In biological research, this compound is investigated for its potential as a pharmacophore in drug design. It may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties .

Medicine: N-(2-cyanophenyl)-2,3-dimethoxybenzamide is explored for its potential therapeutic applications. It may act as an inhibitor of specific enzymes or receptors, making it a candidate for drug development .

Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical structure allows for the modification of material properties .

Mechanism of Action

The mechanism of action of N-(2-cyanophenyl)-2,3-dimethoxybenzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors. The cyanophenyl group can form hydrogen bonds or π-π interactions with the active site of the target protein, while the methoxy groups can enhance the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Table 1: Structural Features of Related Benzamides

Key Observations :

- Electron-withdrawing vs. electron-donating groups: The cyano group in N-(2-cyanophenyl)-2,3-dimethoxybenzamide contrasts with hydroxyl or methyl groups in analogs, altering electronic density and hydrogen-bonding capacity. This may reduce solubility compared to hydroxyl-containing derivatives but enhance stability .

- Lipophilicity: Fluoropropyl groups in [18F]fallypride increase lipophilicity, aiding blood-brain barrier penetration for CNS targeting . The cyano group may offer intermediate lipophilicity, balancing solubility and membrane permeability.

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

- Hydroxyl-containing analogs : Exhibit higher aqueous solubility due to H-bonding capacity (e.g., N-(2-hydroxy-5-methylphenyl)-2,3-dimethoxybenzamide) .

- However, the electron-withdrawing nature may enhance metabolic stability by resisting oxidative degradation.

Lipophilicity and Bioavailability

- Fluorinated derivatives like [18F]fallypride demonstrate optimal lipophilicity (logP ~2.5–3.0) for CNS penetration .

- The cyano group’s moderate electronegativity may position N-(2-cyanophenyl)-2,3-dimethoxybenzamide within a logP range suitable for peripheral or CNS targets, depending on additional substituents.

Antimicrobial Activity

N-(2-hydroxy-5-methylphenyl)-2,3-dimethoxybenzamide shows notable antimicrobial effects, attributed to the hydroxyl group’s interaction with microbial enzymes . The cyano analog’s activity may differ due to altered electronic interactions, though direct data are lacking.

Receptor Binding and Imaging

- [18F]Fallypride: Binds D2/D3 receptors with subnanomolar affinity (Ki = 0.03 nM), enabled by fluoropropyl-enhanced lipophilicity and methoxy groups’ receptor interactions .

- Tropane derivatives: Compound II (2,3-dimethoxybenzamide) exhibits affinity for 5HT1A and D2 receptors, suggesting that methoxy positioning is critical for receptor selectivity . The cyano group’s electronic effects could modulate similar receptor interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.